molecular formula C23H34N2O4 B195190 Finasteride Carboxylic Acid CAS No. 116285-37-1

Finasteride Carboxylic Acid

Cat. No. B195190
M. Wt: 402.5 g/mol
InChI Key: OFTBMAPJHKDDJV-MKMSXTRJSA-N
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Description

Finasteride Carboxylic Acid is a compound with the molecular formula C23H34N2O4 . It is used in Finasteride impurity profiling during commercial production of Finasteride and its related formulations . It is a metabolite of Finasteride and an inhibitor of 5α-reductase .


Molecular Structure Analysis

Finasteride Carboxylic Acid has an average mass of 402.527 Da and a monoisotopic mass of 402.251862 Da . It has 7 defined stereocenters . It contains total 66 bond(s); 32 non-H bond(s), 4 multiple bond(s), 3 rotatable bond(s), 4 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic) .


Physical And Chemical Properties Analysis

Finasteride Carboxylic Acid has a density of 1.2±0.1 g/cm3, a boiling point of 658.3±55.0 °C at 760 mmHg, and a flash point of 351.9±31.5 °C . It has 6 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is 2.34 .

Scientific Research Applications

Synthesis Improvements

Finasteride, synthesized from 3-carbonyl-4-androstene-17β-carboxylic acid, undergoes a process involving thionyl chloride and t-butylamine, followed by oxygenizement, cycli condensation, and hydrogenation to yield the target compound. This method, avoiding the use of expensive or toxic reagents, is suitable for large-scale production (Tang You-gen, 2006).

New Synthesis Methods

A new synthesis route from pregnenolone to finasteride has been established. This process includes the reaction of 3-carbonyl-4-androstene-17β carboxylic acid with oxalyl chloride and t-butyl amine, leading to an overall yield improvement (Zheng-Neng Jin, 2003).

Structural Characterization

The molecular structure of finasteride and its crystalline forms have been determined through X-ray analysis. Key structural features include a rigid steroid skeleton and peptide groups influencing intermolecular contacts. Different hydrogen-bond interactions in crystal structures have been observed (I. Wawrzycka et al., 1999).

Mechanism-Based Inhibition

Finasteride acts as a mechanism-based inhibitor of human steroid 5α-reductase. It is processed into an enzyme-bound NADP−dihydrofinasteride adduct, revealing insights into the drug's action at a molecular level (H. Bull et al., 1996).

Enhanced Dermal Delivery

Research on enhancing finasteride's dermal delivery through microemulsions has been conducted. This approach aims to improve the drug's permeability and effectiveness in treating conditions like hair loss (Saeed Mohammad Soleymani & A. Salimi, 2019).

Metabolism Studies

The pharmacokinetics and metabolism of finasteride have been studied in animal models, providing insights into the drug's biological effects and transformation pathways (J. Carlin et al., 1997).

Nanoparticle Formulations

Development of finasteride-loaded biodegradable nanoparticles has been explored. These formulations aim for improved drug levels in target areas and sustained release, potentially enhancing therapeutic efficacy and patient compliance (O. Ahmed et al., 2017).

Follicular Delivery Enhancement

The use of liposomes and niosomes for topical application of finasteride has been investigated. These delivery systems aim to increase the drug concentration at pilosebaceous units, enhancing its effectiveness for conditions like androgenetic alopecia (M. Tabbakhian et al., 2006).

Polymer Microspheres for Systemic Application

Research on finasteride-loaded polymer microspheres for subcutaneous administration in treating androgenic alopecia has shown promising results. This approach seeks to provide controlled, long-term release of the drug (J. Kim et al., 2019).

Safety And Hazards

Finasteride, from which Finasteride Carboxylic Acid is derived, is harmful if swallowed and may damage fertility or the unborn child . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The catalytic reduction of carboxylic acid derivatives, including Finasteride Carboxylic Acid, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

properties

IUPAC Name

2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4/c1-21(2,20(28)29)25-19(27)16-7-6-14-13-5-8-17-23(4,12-10-18(26)24-17)15(13)9-11-22(14,16)3/h10,12-17H,5-9,11H2,1-4H3,(H,24,26)(H,25,27)(H,28,29)/t13-,14-,15-,16+,17+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTBMAPJHKDDJV-MKMSXTRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)O)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595331
Record name N-[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Finasteride Carboxylic Acid

CAS RN

116285-37-1
Record name Finasteride carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116285371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FINASTERIDE CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K71S04GO1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CH Chen, YY Chao, YH Lin, YL Chen - Journal of Chromatography A, 2018 - Elsevier
… to finasteride 2-(2-methylpropanol)amide (M1) by CYP3A4 and M1 can be further metabolized to finasteride aldehyde (M2) and M2 can be metabolized to finasteride carboxylic acid (M3…
Number of citations: 7 www.sciencedirect.com
JM Williams - The Art of Process Chemistry, 2010 - Wiley Online Library
J. Michael Williams 5 α-Reductase is the enzyme responsible for the conversion of testosterone into dihydro-testosterone in Man (Figure 3.1). It was proposed that regulation of this …
Number of citations: 2 onlinelibrary.wiley.com
AK Gupta, M Venkataraman, M Talukder… - Journal of …, 2022 - Taylor & Francis
… The end products being finasteride carboxylic acid glucuronide and hydroxyfinasteride glucuronide (Citation18). The final metabolites are highly hydrophilic and possess ≤20% of the …
Number of citations: 19 www.tandfonline.com
H Ha, SE Jin, CS Seo, H Shin, H Ha, SE Jin… - Journal of Korean …, 2021 - jkom.org
… Finasteride is converted to ω-hydroxyfinasteride and hydroxyfinasteride glucuronide through the first pathway, and converted to finasteride-ω-oic acid and finasteride carboxylic acid …
Number of citations: 8 jkom.org
W Abushareeda, A Vonaparti, K Al Saad… - … of pharmaceutical and …, 2018 - Elsevier
… the analyzed sample is important for small molecules that are not extracted in the extraction process, such as melidonium, ethylglycuronide, FG4592, AICAR, finasteride carboxylic acid …
Number of citations: 49 www.sciencedirect.com
A Šlampová, Z Malá, P Gebauer - Electrophoresis, 2019 - Wiley Online Library
… al. 90 combined FESS-sweeping with DLLME to monitor the concentrations of finasteride (used in the treatment of androgenetic alopecia) and its metabolite (finasteride carboxylic acid) …
A Lommen, A Elaradi, A Vonaparti… - Rapid …, 2019 - Wiley Online Library
… of small molecules that are not extracted with the applied extraction protocol, such as melidonium, ethylglycuronide, FG4592 and other HIF stabilizers, AICAR, finasteride carboxylic acid …
陳俊憲 - 2017 - airitilibrary.com
… 本研究利用毛細管電泳法建立測定尿液中finasteride及其活性代謝物finasteride carboxylic acid (M3)的分析方法,作為藥物動力學研究工具.本實驗以分散式液液微萃取法以萃取溶媒chloroform…
Number of citations: 0 www.airitilibrary.com

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